
2-(Oxetan-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxetan-3-yl)phenol is an organic compound characterized by the presence of a phenol group attached to an oxetane ring. The molecular formula of this compound is C9H10O2, and it has a molecular weight of 150.18 g/mol . The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. This compound is of interest in various fields of research due to its distinctive structure and reactivity.
作用機序
Target of Action
Oxetane derivatives have been employed to improve drugs’ physiochemical properties , suggesting that they may interact with a variety of biological targets depending on the specific drug molecule they are incorporated into.
Mode of Action
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This suggests that 2-(Oxetan-3-yl)phenol may interact with its targets in a way that enhances the stability and lipophilicity of the drug.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that this compound may have similar effects on cellular pathways.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral , which suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the known properties of oxetanes, it is likely that this compound may enhance the stability and lipophilicity of the drug it is incorporated into, potentially improving the drug’s efficacy .
生化学分析
Biochemical Properties
It is known that the oxetane ring serves as an isostere of the carbonyl moiety . This suggests that 2-(Oxetan-3-yl)phenol may interact with enzymes, proteins, and other biomolecules in a manner similar to compounds containing a carbonyl group .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to the phenol group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes, can be employed to synthesize oxetane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
2-(Oxetan-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Open-chain alcohols.
Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.
科学的研究の応用
類似化合物との比較
Similar Compounds
2-(Oxetan-3-yl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
2-(Oxetan-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-(Oxetan-3-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(Oxetan-3-yl)phenol is unique due to the presence of both the oxetane ring and the phenol group. This combination imparts distinctive chemical properties, such as the ability to undergo a wide range of chemical reactions and form various derivatives. The oxetane ring’s stability and reactivity, combined with the phenol group’s versatility, make this compound valuable in multiple research fields .
特性
IUPAC Name |
2-(oxetan-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHDDNNECHDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123786-81-1 |
Source


|
| Record name | 2-(oxetan-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

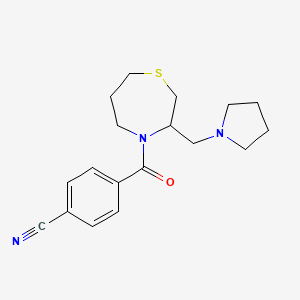
![3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one](/img/structure/B2850568.png)
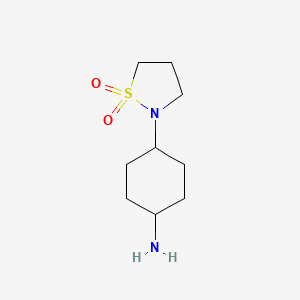
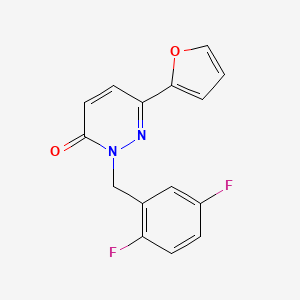
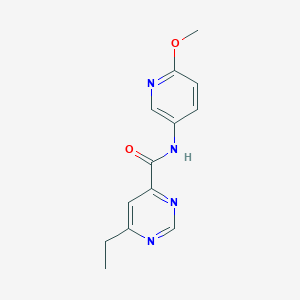
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2850574.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2850577.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

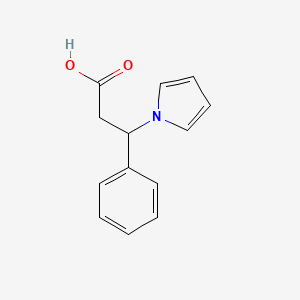


![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850589.png)
